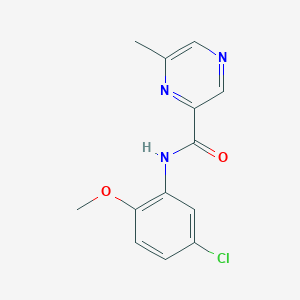
N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide, also known as CMMP, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide involves its ability to bind to specific sites on proteins, inhibiting their function. N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide has been shown to bind to the helix-loop-helix domain of c-Myc, preventing its interaction with Max. This interaction is critical for the function of c-Myc in transcriptional regulation and cell proliferation. By inhibiting this interaction, N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide has potential as a therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising tool compound for scientific research. In addition to its inhibition of protein-protein interactions, N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide has been shown to have antibacterial activity against certain strains of bacteria. N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide in lab experiments is its specificity for certain protein targets. This allows for more precise investigation of protein-protein interactions and potential drug targets. Additionally, N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide has minimal toxicity, making it a safe tool compound for scientific research. However, one limitation of using N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide is its limited solubility in aqueous solutions, which may impact its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the use of N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide in scientific research. One direction is the investigation of its potential as a therapeutic agent for cancer treatment, particularly in targeting the c-Myc protein. Additionally, N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide could be further studied for its antibacterial and anti-inflammatory effects, with potential applications in the treatment of infectious and inflammatory diseases. Further optimization of the synthesis method for N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide could also increase yield and purity, making it more accessible for scientific research.
Méthodes De Synthèse
N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide can be synthesized using various methods, including the reaction of 5-chloro-2-methoxyaniline with methyl 6-bromopyrazine-2-carboxylate and subsequent reduction with sodium borohydride. Another method involves the reaction of 5-chloro-2-methoxyaniline with 6-methylpyrazine-2-carboxylic acid and subsequent coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The synthesis of N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide has been optimized to increase yield and purity for scientific research purposes.
Applications De Recherche Scientifique
N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide has been studied for its potential use as a tool compound for the investigation of protein-protein interactions. This compound has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max, which has implications for cancer research. N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide has also been studied for its potential use in the treatment of bacterial infections, as it has been shown to inhibit the growth of certain bacteria. Additionally, N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide has been used as a reference compound for the development of new drugs targeting protein-protein interactions.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-8-6-15-7-11(16-8)13(18)17-10-5-9(14)3-4-12(10)19-2/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTWAKYLVOIJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B2806076.png)
![(Z)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2806077.png)
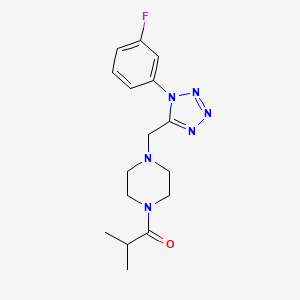
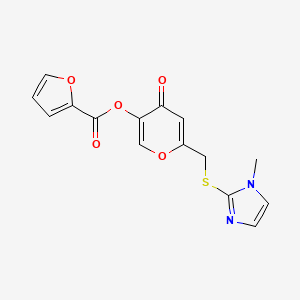

![3-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2806085.png)
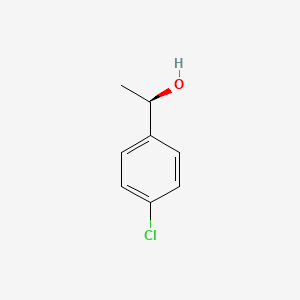
![N-[5-cyano-2-(propylamino)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2806087.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2806088.png)

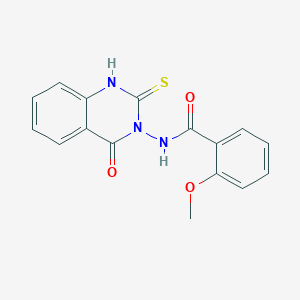
![N-(3-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2806091.png)

